molecular formula C20H20N2O7S2 B15377292 5-Acetyl-5-methyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine-2,4-dione CAS No. 18354-47-7

5-Acetyl-5-methyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine-2,4-dione

Cat. No.: B15377292
CAS No.: 18354-47-7
M. Wt: 464.5 g/mol
InChI Key: YUVLKFOXICAOBC-UHFFFAOYSA-N
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Description

5-Acetyl-5-methyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by two 4-methylphenylsulfonyl groups at positions 1 and 3, an acetyl group at position 5, and a methyl substituent also at position 3. This compound belongs to a class of cyclic ureas with demonstrated pharmacological relevance, particularly in enzyme inhibition and metabolic regulation . Its structural complexity arises from the sulfonyl and acetyl moieties, which influence electronic properties, solubility, and intermolecular interactions.

Properties

CAS No.

18354-47-7

Molecular Formula

C20H20N2O7S2

Molecular Weight

464.5 g/mol

IUPAC Name

5-acetyl-5-methyl-1,3-bis-(4-methylphenyl)sulfonylimidazolidine-2,4-dione

InChI

InChI=1S/C20H20N2O7S2/c1-13-5-9-16(10-6-13)30(26,27)21-18(24)20(4,15(3)23)22(19(21)25)31(28,29)17-11-7-14(2)8-12-17/h5-12H,1-4H3

InChI Key

YUVLKFOXICAOBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(N(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)(C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Properties References
5-Acetyl-5-methyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine-2,4-dione 1,3: 4-methylphenylsulfonyl; 5: acetyl, methyl Not explicitly reported Potential enzyme inhibition
5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione 1,3: 4-chlorophenyl; 5: acetyl, methyl 376.04 Higher lipophilicity due to Cl groups
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 1: 4-chlorophenylsulfonyl; 5: 4-fluorophenyl 396.80 Hypoglycemic activity, crystal packing
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione 5: ethyl, 4-methoxyphenyl 234.25 Electron-donating methoxy group
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione 5: (4-methoxyphenyl)methyl, methyl 248.28 Enhanced bulk, altered pharmacokinetics

Key Differences and Implications

Substituent Effects on Bioactivity
  • Sulfonyl vs. Non-Sulfonyl Groups: The 4-methylphenylsulfonyl groups in the target compound enhance hydrogen-bonding capacity and steric bulk compared to non-sulfonylated analogs like 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione . Sulfonyl derivatives are associated with aldose reductase inhibition, a mechanism relevant to diabetic complications .
  • Chlorine vs. Methyl Substituents: Replacing 4-methylphenyl groups with 4-chlorophenyl (as in 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione) increases molecular weight (376.04 vs.
  • Fluorine Substituents : The 4-fluorophenyl group in 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione introduces metabolic stability and electron-withdrawing effects, which may enhance binding affinity to target enzymes like aldose reductase .
Crystallographic and Solubility Behavior
  • The target compound’s sulfonyl groups likely promote dense crystal packing via N–H···O and C–H···O interactions, as observed in the structurally similar 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione . This can influence dissolution rates and bioavailability.

Pharmacological Potential

  • Aldose Reductase Inhibition : Sulfonyl-containing derivatives exhibit strong inhibitory activity against aldose reductase, a key enzyme in diabetic complications .
  • Metabolic Stability : The acetyl group may reduce oxidative metabolism compared to ethyl or methoxy substituents, extending half-life .

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